molecular formula C16H17BrN4OS B2732131 N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251650-27-7

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2732131
CAS No.: 1251650-27-7
M. Wt: 393.3
InChI Key: SXCVVYBFTHFKHU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved by reacting 4-chloropyrimidine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.

  • Thioacetamide Formation: : The next step involves the introduction of the thioacetamide group. This can be done by reacting the pyrimidinyl intermediate with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide.

  • Bromophenyl Substitution: : Finally, the bromophenyl group is introduced by reacting the thioacetamide intermediate with 4-bromophenyl isothiocyanate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

  • Oxidation and Reduction: : The thioacetamide group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide linkage and formation of corresponding acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVVYBFTHFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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